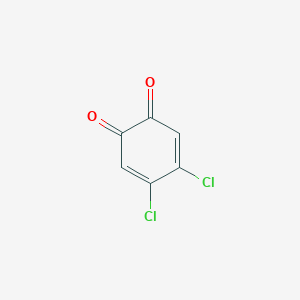
4,5-Dichlorocyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichlorocyclohexa-3,5-diene-1,2-dione, also known as DCDD, is a chemical compound that belongs to the group of cyclohexadiene derivatives. It is a yellow crystalline solid that is widely used in scientific research as a reagent and intermediate in organic synthesis. DCDD has a unique structure that makes it an important compound in the field of chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione is not well understood. However, it is believed that 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione acts as a Michael acceptor, which means that it can react with nucleophiles such as thiols, amines, and carboxylic acids. 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione can also undergo cycloaddition reactions with dienes and enolates.
Biochemical and Physiological Effects:
4,5-Dichlorocyclohexa-3,5-diene-1,2-dione has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor activity by inhibiting the growth of cancer cells. 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the transmission of nerve impulses.
Advantages and Limitations for Lab Experiments
4,5-Dichlorocyclohexa-3,5-diene-1,2-dione has several advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and stored. 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione is also a versatile reagent that can be used in a wide range of organic synthesis reactions. However, 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione is a toxic compound that can be hazardous if not handled properly. It is also a reactive compound that can undergo unwanted side reactions if not used under controlled conditions.
Future Directions
There are several future directions for the research on 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione. One direction is to explore the potential of 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to investigate the mechanism of action of 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione and its interactions with nucleophiles and enzymes. Further studies are also needed to identify the advantages and limitations of 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione for lab experiments and to develop safer and more efficient methods for its synthesis and handling.
In conclusion, 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione is a versatile compound that has various applications in scientific research. It is a stable and versatile reagent that can be used in a wide range of organic synthesis reactions. However, it is a toxic and reactive compound that requires careful handling and controlled conditions. Further research is needed to explore the potential of 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione as a therapeutic agent and to develop safer and more efficient methods for its synthesis and handling.
Synthesis Methods
4,5-Dichlorocyclohexa-3,5-diene-1,2-dione can be synthesized through several methods, including the oxidation of 4,5-dichlorocyclohex-1-ene-3,5-dione with potassium permanganate, the reaction of cyclohexanone with chlorine gas, and the reaction of cyclohexene with chlorine gas in the presence of a catalyst. The most commonly used method for the synthesis of 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione is the oxidation of 4,5-dichlorocyclohex-1-ene-3,5-dione with potassium permanganate.
Scientific Research Applications
4,5-Dichlorocyclohexa-3,5-diene-1,2-dione is widely used in scientific research as a reagent and intermediate in organic synthesis. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. 4,5-Dichlorocyclohexa-3,5-diene-1,2-dione is also used as a starting material for the synthesis of cyclohexadiene derivatives, which have various applications in the field of chemistry.
properties
CAS RN |
18268-81-0 |
|---|---|
Product Name |
4,5-Dichlorocyclohexa-3,5-diene-1,2-dione |
Molecular Formula |
C6H2Cl2O2 |
Molecular Weight |
176.98 g/mol |
IUPAC Name |
4,5-dichlorocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C6H2Cl2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H |
InChI Key |
WJJYKBSURRIBRY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=O)C1=O)Cl)Cl |
Canonical SMILES |
C1=C(C(=CC(=O)C1=O)Cl)Cl |
synonyms |
4,5-Dichloro-1,2-benzoquinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







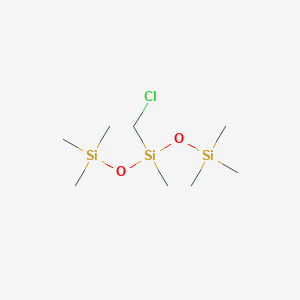
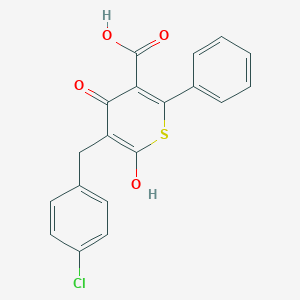

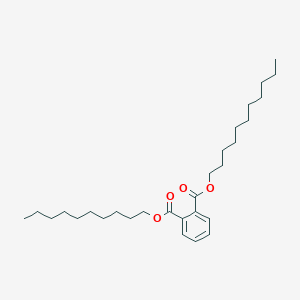

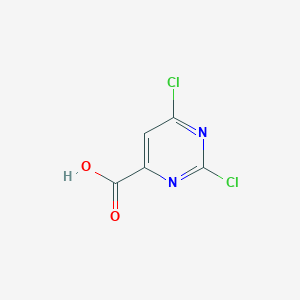
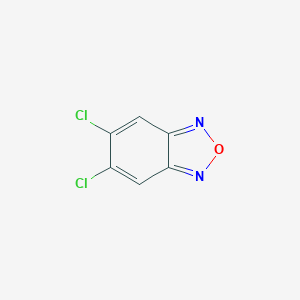

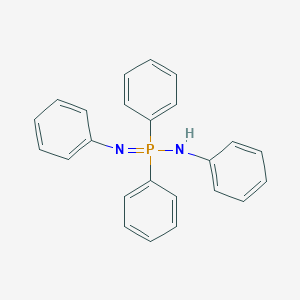
![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)